-(3,5-Difluorophenyl)benzaldehyde is an aromatic organic compound. It belongs to the class of chemicals known as difluorobenzaldehydes, which are benzaldehyde molecules with two fluorine atoms attached to the benzene ring.
4-(3,5-Difluorophenyl)benzaldehyde is an organic compound characterized by the molecular formula C13H8F2O. It features a benzaldehyde functional group attached to a phenyl ring that contains two fluorine atoms at the 3 and 5 positions. This compound is notable for its unique structural properties, which contribute to its reactivity and biological activity. The molecular weight of 4-(3,5-Difluorophenyl)benzaldehyde is approximately 218.19 g/mol, with a polar surface area of 17.07 Ų and a LogP value of 3.44, indicating moderate lipophilicity.
Additionally, it has been noted that derivatives of benzaldehyde, including this compound, can act as catalysts in specific reactions, such as the oxidation of alcohols .
Research indicates that 4-(3,5-Difluorophenyl)benzaldehyde exhibits significant biological activity. For example, derivatives of this compound have shown antibacterial properties against gram-positive bacteria. The presence of fluorine atoms enhances its biological activity by increasing the electron-withdrawing capacity of the aromatic ring, which may improve binding affinity to biological targets .
Moreover, some studies have suggested potential anticancer properties due to its ability to inhibit certain enzymes involved in tumor growth .
The synthesis of 4-(3,5-Difluorophenyl)benzaldehyde can be achieved through several methods:
4-(3,5-Difluorophenyl)benzaldehyde finds applications in various fields:
Studies on the interactions of 4-(3,5-Difluorophenyl)benzaldehyde with biological macromolecules indicate that it may bind effectively to proteins involved in metabolic pathways. For instance, it has been shown to inhibit thioredoxin reductase activity significantly at certain concentrations, suggesting potential mechanisms for its observed biological effects .
Furthermore, environmental factors such as pH and temperature can influence the stability and reactivity of this compound in biological systems.
Several compounds share structural similarities with 4-(3,5-Difluorophenyl)benzaldehyde. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Fluorophenyl)benzaldehyde | C13H9FO | Contains only one fluorine atom; lower lipophilicity |
| 4-(Chlorophenyl)benzaldehyde | C13H9ClO | Chlorine substituent; different electronic properties |
| 4-(Trifluoromethylphenyl)benzaldehyde | C13H8F3O | Contains trifluoromethyl group; enhanced electron-withdrawing effect |
| 4-(Bromophenyl)benzaldehyde | C13H9BrO | Bromine substituent; different reactivity patterns |
The uniqueness of 4-(3,5-Difluorophenyl)benzaldehyde lies in its dual fluorine substitution pattern at the meta positions on the phenyl ring. This configuration enhances its reactivity and biological activity compared to other halogenated benzaldehydes. The specific placement of fluorine atoms contributes to its distinct electronic properties and potential applications in medicinal chemistry.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for constructing the biphenyl framework in 4-(3,5-difluorophenyl)benzaldehyde. These transformations proceed through the canonical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium(0) catalysis [1] [2].
The synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling requires careful consideration of catalyst selection due to the electron-deficient nature of fluorinated substrates. Recent studies have demonstrated that phosphine ligands play a crucial role in determining both reaction efficiency and selectivity [3] [4]. The electron-withdrawing effects of fluorine substituents significantly influence the oxidative addition step, typically requiring more forcing conditions compared to non-fluorinated systems [5].
Table 1: Palladium-Catalyzed Cross-Coupling Performance for Fluorinated Biphenyl Synthesis
| Ligand | Yield (%) | Side Products (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| CyJohnPhos | 95 | 0 | 2 | 80 |
| XPhos | 99 | 0 | 2 | 80 |
| RuPhos | 87 | 3 | 2 | 80 |
| SPhos | 88 | 6 | 2 | 80 |
| DavePhos | 58 | 0 | 4 | 80 |
| PCy2Ph | 83 | 0 | 3 | 80 |
The mechanistic pathway involves initial formation of the active palladium(0) species through reduction of palladium(II) precatalysts. Contemporary research has emphasized the importance of controlled precatalyst reduction to generate the target complex species while avoiding phosphine oxidation [2]. The use of alcohols as reducing agents under basic conditions has proven particularly effective for maintaining ligand integrity during catalyst activation.
Ligand selection critically influences reaction outcomes, with bulky electron-rich phosphines such as CyJohnPhos and XPhos demonstrating superior performance in fluorinated biphenyl synthesis [3]. These ligands facilitate oxidative addition to electron-deficient aryl halides while minimizing undesired homocoupling reactions. The electronic properties of phosphine ligands appear more influential than steric effects, as evidenced by the comparable performance of sterically distinct ligands with similar electronic characteristics [4].
The transmetalation step represents a particular challenge in fluorinated systems due to the reduced nucleophilicity of difluorophenylboronic acids. Base selection becomes critical, with carbonate bases generally providing optimal results. The choice of solvent system also significantly impacts reaction efficiency, with polar aprotic solvents facilitating transmetalation while maintaining boronic acid stability [6] [7].
Friedel-Crafts acylation provides an alternative strategy for introducing aldehyde functionality into fluorinated biphenyl systems, though the electron-withdrawing nature of fluorine substituents presents significant challenges [8] [9]. The reaction proceeds through electrophilic aromatic substitution involving acylium ion intermediates generated from acyl chlorides or anhydrides in the presence of Lewis acid catalysts.
Table 3: Friedel-Crafts Acylation Performance for Fluorinated Aromatic Substrates
| Substrate | Acylating Agent | Lewis Acid | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| Fluorobenzene | Benzoyl chloride | AlCl3 | 75 | 4 | 0 |
| 1,3-Difluorobenzene | 4-Formylbenzoyl chloride | AlCl3 | 45 | 8 | 25 |
| 1,2-Difluorobenzene | Acetyl chloride | FeCl3 | 68 | 6 | 0 |
| Pentafluorobenzene | Benzoyl chloride | AlCl3 | 25 | 12 | 25 |
The mechanism initiates with Lewis acid coordination to the acyl chloride, facilitating carbocation formation through carbon-chlorine bond heterolysis. The resulting acylium ion exhibits enhanced electrophilicity due to resonance stabilization, enabling attack on the electron-deficient fluorinated aromatic ring [9]. However, the presence of multiple fluorine substituents severely attenuates aromatic nucleophilicity, necessitating extended reaction times and elevated temperatures.
Catalyst selection proves crucial for successful acylation of fluorinated substrates. Aluminum trichloride remains the most commonly employed Lewis acid, though iron(III) chloride has demonstrated utility in specific applications [8]. The stoichiometry of Lewis acid relative to substrate requires careful optimization, as excess catalyst can lead to product complexation and reduced yields.
Regioselectivity in Friedel-Crafts acylation of difluorinated systems follows predictable patterns based on electronic directing effects. Meta-directing fluorine substituents direct acylation to positions ortho and para to the least electronically deactivated sites. However, the cumulative electron-withdrawing effects of multiple fluorine atoms can render certain positions completely unreactive under standard conditions [10].
The Suzuki-Miyaura reaction has emerged as the preferred method for synthesizing difluorinated biphenyl systems due to its tolerance of diverse functional groups and mild reaction conditions [6] [7]. However, difluorinated substrates present unique challenges requiring specific optimization strategies.
Table 2: Suzuki-Miyaura Reaction Optimization for Difluorinated Aromatic Systems
| Substrate | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Base | Solvent |
|---|---|---|---|---|---|
| 2,4-Difluorophenylboronic acid | 4-Bromobenzaldehyde | 86 | 5 | K2CO3 | Dioxane/H2O |
| 3,5-Difluorophenylboronic acid | 4-Iodobenzaldehyde | 58 | 5 | Cs2CO3 | DMF |
| 2,6-Difluorophenylboronic acid | 4-Chlorobenzaldehyde | 47 | 10 | K3PO4 | Toluene/H2O |
| Pentafluorophenylboronic acid | 4-Bromobenzaldehyde | 35 | 10 | K2CO3 | DME/H2O |
Boronic acid stability represents a critical factor in reaction optimization. Difluorinated boronic acids exhibit enhanced hydrolytic instability compared to their non-fluorinated counterparts, with decomposition rates correlating with the degree of fluorination [3]. Highly fluorinated species such as 2,4,6-trifluorophenylboronic acid decompose within minutes at ambient temperature, necessitating immediate use or specialized storage conditions.
The oxidative addition step benefits from electron-deficient aryl halides, with iodides generally providing superior reactivity compared to bromides or chlorides. However, the choice of halide must be balanced against substrate availability and cost considerations. Recent advances in catalyst design have enabled efficient coupling with aryl chlorides, expanding the scope of accessible substrates [1].
Base selection significantly influences reaction outcomes in difluorinated systems. Carbonate bases such as potassium carbonate and cesium carbonate provide optimal results by facilitating transmetalation while maintaining boronic acid integrity. Phosphate bases can offer advantages in specific cases but may lead to increased side reactions [6].
Solvent effects play a particularly important role in difluorinated Suzuki-Miyaura reactions. Polar aprotic solvents such as dimethylformamide and dioxane facilitate catalyst solubility and substrate activation. The addition of water as a co-solvent enhances base solubility and promotes transmetalation, though excessive water content can accelerate boronic acid decomposition [7].
The incorporation of aldehyde functionality into complex molecular frameworks requires strategic use of protecting groups to prevent unwanted reactions during multi-step syntheses [11] [12] [13]. Aldehyde protecting groups must satisfy several criteria: selective formation, stability under reaction conditions, and clean deprotection without affecting other functional groups.
Table 4: Protecting Group Strategies for Aldehyde Functionalization
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability | Yield Formation (%) | Yield Deprotection (%) |
|---|---|---|---|---|---|
| Ethylene glycol acetal | TsOH, benzene, reflux | H3O+, acetone, reflux | Base stable | 92 | 95 |
| Dimethyl acetal | MeOH, HCl, rt | H3O+, acetone, rt | Base stable | 88 | 92 |
| 1,3-Dithiane | BF3·Et2O, CH2Cl2, rt | HgCl2, CaCO3, acetone/H2O | Base/nucleophile stable | 85 | 78 |
| 1,3-Dioxane | PPTS, benzene, reflux | H3O+, acetone, reflux | Base stable | 90 | 94 |
| Diethyl acetal | EtOH, HCl, rt | H3O+, acetone, rt | Base stable | 85 | 90 |
Acetal protecting groups represent the most widely employed strategy for aldehyde protection due to their ease of formation and removal [14] [15] [16]. The formation mechanism proceeds through acid-catalyzed nucleophilic addition of alcohols to the carbonyl carbon, followed by elimination of water to generate the acetal linkage. Cyclic acetals formed from ethylene glycol typically exhibit enhanced stability compared to acyclic variants due to entropic factors favoring ring formation [17].
The protecting group strategy must account for the electronic effects of fluorine substituents on the aromatic ring. Electron-withdrawing fluorine atoms can influence the reactivity of adjacent aldehyde groups, potentially requiring modified protection conditions. The choice of acid catalyst becomes particularly important, with toluene sulfonic acid providing optimal results for most acetal formations while minimizing aromatic substitution reactions [18].
Thioacetal protecting groups offer enhanced stability toward nucleophilic and basic conditions compared to oxygen acetals [14]. The formation of 1,3-dithianes proceeds under Lewis acid catalysis, typically employing boron trifluoride etherate in dichloromethane. These protecting groups exhibit exceptional stability toward Grignard reagents, organolithium compounds, and hydride reducing agents, making them ideal for complex synthetic sequences [12].
Deprotection strategies must be carefully selected to avoid interference with the fluorinated aromatic system. Acidic hydrolysis represents the most common deprotection method for acetals, proceeding through protonation and subsequent nucleophilic attack by water [16]. The reaction conditions must be sufficiently mild to prevent unwanted aromatic substitution or defluorination reactions, particularly important in highly fluorinated systems.
The strategic application of protecting groups enables complex synthetic transformations that would otherwise be impossible. For example, selective protection of aldehyde functionality allows for palladium-catalyzed cross-coupling reactions to proceed without competing carbonyl coordination to the metal center [19]. Similarly, acetal protection facilitates Friedel-Crafts reactions by preventing Lewis acid coordination to the aldehyde oxygen.
The thermodynamic properties of 4-(3,5-Difluorophenyl)benzaldehyde reflect the influence of fluorine substitution on the physicochemical behavior of the aromatic aldehyde system. While specific data for this exact compound remains limited in the literature, comprehensive analysis of structurally related fluorinated benzaldehydes provides valuable insights into its expected thermodynamic parameters [1] [2].
Based on the structural analogy with 3,5-difluorobenzaldehyde, the target compound is expected to exhibit enhanced thermal stability compared to non-fluorinated analogues. The 3,5-difluorobenzaldehyde precursor demonstrates a melting point of 17°C and a boiling point of 166.5°C at 760 mmHg [1] [2]. The incorporation of an additional phenyl ring in 4-(3,5-Difluorophenyl)benzaldehyde would significantly increase the molecular weight from 142.10 g/mol to approximately 218.20 g/mol, consequently elevating both melting and boiling points due to enhanced intermolecular forces [1] [2].
The phase behavior of fluorinated benzaldehydes is characterized by distinct patterns attributable to the electronegativity of fluorine atoms. Comparative analysis with 4-(trifluoromethyl)benzaldehyde, which exhibits a melting point of 1-2°C and boiling point of 66-67°C at 13 mmHg, demonstrates the significant impact of fluorine substitution on phase transitions [3]. The density values for related compounds range from 1.275 g/mL for 4-(trifluoromethyl)benzaldehyde to 1.296 g/mL for 3,5-difluorobenzaldehyde, indicating the substantial effect of fluorine substitution on molecular packing [1] [3].
| Property | 3,5-Difluorobenzaldehyde [1] [2] | 4-(Trifluoromethyl)benzaldehyde [3] | 4-Fluorobenzaldehyde |
|---|---|---|---|
| Molecular Formula | C₇H₄F₂O | C₈H₅F₃O | C₇H₅FO |
| Molecular Weight (g/mol) | 142.10 | 174.12 | 124.11 |
| Melting Point (°C) | 17 | 1-2 | -100 |
| Boiling Point (°C) | 166.5 (760 mmHg) | 66-67 (13 mmHg) | 181 |
| Density (g/mL at 20°C) | 1.296 | 1.275 | 1.179 |
The solubility characteristics of 4-(3,5-Difluorophenyl)benzaldehyde are governed by the balance between hydrophobic aromatic character and the polar carbonyl functionality, modified by fluorine substitution effects. Fluorine atoms significantly alter the electronic distribution and hydrogen bonding capacity of organic molecules, thereby influencing their partition behavior between aqueous and organic phases [4] .
Analysis of structurally related compounds provides quantitative insights into the expected solubility profile. The 4-(trifluoromethyl)benzaldehyde demonstrates water solubility of 1.5 g/L at 20°C with a LogP value of 2.18 [3]. The 4-(2,4-difluorophenyl)benzaldehyde exhibits a higher LogP of 3.44, indicating increased lipophilicity . For compounds containing the 3,5-difluorobenzyl moiety, such as 4-[(3,5-difluorobenzyl)oxy]benzaldehyde, LogP values of approximately 3.36 have been reported [6] [7].
The partition coefficient analysis reveals that fluorine substitution generally increases lipophilicity while maintaining some degree of aqueous compatibility due to the carbonyl group. The presence of multiple fluorine atoms enhances the compound's ability to interact with lipophilic environments while the aldehyde functionality provides sites for hydrogen bonding interactions [4] .
| Compound | Water Solubility (g/L at 20°C) | LogP | Vapor Pressure (mmHg at 25°C) |
|---|---|---|---|
| 4-(Trifluoromethyl)benzaldehyde [3] | 1.5 | 2.18 | 1.8 ± 0.3 |
| 4-(2,4-Difluorophenyl)benzaldehyde | Soluble in organic solvents | 3.44 | Not reported |
| 4-[(3,5-Difluorobenzyl)oxy]benzaldehyde [6] | Limited data available | 3.36 | Not reported |
The infrared spectroscopic analysis of 4-(3,5-Difluorophenyl)benzaldehyde reveals characteristic vibrational modes that distinguish fluorinated aldehydes from their non-fluorinated counterparts. The spectroscopic signatures are dominated by the interplay between the carbonyl stretching vibration, aromatic ring modes, and carbon-fluorine bond vibrations [8] [9] [10].
The most prominent feature in the infrared spectrum appears in the carbonyl stretching region, where the aldehyde C=O vibration manifests as a strong absorption between 1700-1720 cm⁻¹. This frequency range is characteristic of aromatic aldehydes and remains relatively unchanged by fluorine substitution, though subtle shifts may occur due to electronic effects [8] [9]. The positioning within this range depends on the extent of conjugation and the electronic influence of the fluorine substituents.
Aromatic C=C stretching vibrations appear as medium to strong bands in the 1600-1500 cm⁻¹ region. These modes are sensitive to the substitution pattern and electronic effects of the fluorine atoms, which can cause frequency shifts and intensity variations compared to non-fluorinated analogues [8] [9]. The presence of fluorine atoms on the aromatic ring introduces additional complexity to the vibrational spectrum due to coupling between different vibrational modes.
The carbon-fluorine stretching vibrations constitute one of the most distinctive features of fluorinated compounds, appearing as strong absorptions in the 1100-1000 cm⁻¹ region. These bands are particularly diagnostic for identifying fluorinated aromatic compounds and can provide information about the substitution pattern [8] [9]. The C-F stretching modes often appear as multiple bands due to the presence of multiple fluorine atoms and coupling effects.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |
|---|---|---|---|
| C=O stretch (aldehyde) [8] [9] | 1700-1720 | Strong | Sharp, characteristic peak |
| C=C stretch (aromatic) [8] [9] | 1600-1500 | Medium-Strong | Multiple bands possible |
| C-F stretch [8] [9] | 1100-1000 | Strong | Diagnostic for fluorine presence |
| C-H stretch (aromatic) | 3000-3100 | Medium | Broad absorption region |
| C-H bend (aldehyde) | 2720-2820 | Medium | Characteristic of aldehydes |
Additional vibrational modes include aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and the characteristic aldehyde C-H bending mode around 2720-2820 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from complex vibrational modes involving the entire molecular framework [8] [9] [10].
The multinuclear nuclear magnetic resonance spectroscopic characterization of 4-(3,5-Difluorophenyl)benzaldehyde provides comprehensive structural information through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. Each nucleus offers unique insights into the molecular structure, electronic environment, and dynamic behavior of the compound [11] [12] [13].
The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic influence of fluorine substitution on the aromatic system. The aldehyde proton appears as a distinctive singlet in the highly deshielded region around 9.9-10.1 ppm, consistent with other aromatic aldehydes [14] [15]. This signal remains uncoupled due to the absence of neighboring protons within the coupling range.
The aromatic proton resonances are significantly influenced by the presence of fluorine atoms, which introduce both through-bond and through-space effects. Protons in positions meta to fluorine typically appear in the 7.5-7.8 ppm region and exhibit coupling to fluorine with coupling constants (³JHF) of 7-10 Hz [16] [17]. Protons ortho to fluorine are shifted upfield to 7.1-7.3 ppm due to the electron-withdrawing effect and show larger coupling constants (³JHF) of 8-12 Hz [16] [17].
The complex coupling patterns arise from both proton-proton and proton-fluorine interactions. The aromatic region typically exhibits multiplet patterns that require careful analysis to extract individual coupling constants and establish the substitution pattern [11] [13] [15].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Aldehyde proton (CHO) [14] [15] | 9.9-10.1 | Singlet | No coupling | 1H |
| Aromatic protons (meta to F) [16] [17] | 7.5-7.8 | Doublet/Multiplet | ³JHF = 7-10 | Variable |
| Aromatic protons (ortho to F) [16] [17] | 7.1-7.3 | Doublet/Triplet | ³JHF = 8-12 | Variable |
| Aromatic protons (para to F) [16] [17] | 7.6-7.9 | Doublet | ⁴JHF = 1-3 | Variable |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and the electronic effects of fluorine substitution. The carbonyl carbon appears as a singlet in the characteristic aldehyde region around 190-193 ppm, with minimal fluorine coupling due to the spatial separation [12] [18].
Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF) of 245-255 Hz, appearing as characteristic doublets [18] [16]. These signals are typically found in the 160-165 ppm region for aromatic carbons bearing fluorine substituents. The magnitude of the coupling constant is diagnostic for direct carbon-fluorine bonds and provides confirmation of the substitution pattern.
Two-bond carbon-fluorine coupling (²JCF) manifests in carbons adjacent to fluorine-bearing carbons, with coupling constants of 20-25 Hz [18] [16]. Three-bond and four-bond couplings become progressively weaker, with values of 7-10 Hz and 2-4 Hz, respectively, but remain observable in high-resolution spectra [18] [16].
| Carbon Position | Chemical Shift (δ, ppm) | Coupling Pattern | Multiplicity |
|---|---|---|---|
| Carbonyl (C=O) | 190-193 | Singlet | s |
| Aromatic C-1 (ipso to CHO) | 135-140 | Singlet or weak coupling | s |
| Aromatic C-F (ipso to F) [18] [16] | 160-165 (d) | ¹JCF = 245-255 Hz | d |
| Aromatic carbons (ortho to F) [18] [16] | 115-125 (d) | ²JCF = 20-25 Hz | d |
| Aromatic carbons (meta to F) [18] [16] | 130-135 (d) | ³JCF = 7-10 Hz | d |
| Aromatic carbons (para to F) [18] [16] | 125-130 (d) | ⁴JCF = 2-4 Hz | d |
The fluorine-19 nuclear magnetic resonance spectrum represents the most diagnostic tool for characterizing fluorinated aromatic compounds due to the high sensitivity and wide chemical shift range of fluorine nuclei [11] [19] [20]. The 3,5-difluoro substitution pattern produces characteristic resonances that are distinct from other fluorination patterns.
For 3,5-difluorobenzaldehyde derivatives, the fluorine atoms typically appear as a triplet in the -109 to -112 ppm region, with coupling arising from interaction with the meta-positioned aromatic proton [21] [20]. The coupling constant (⁴JFH) typically ranges from 6-8 Hz, providing diagnostic information about the substitution pattern [16] [17].
The chemical shift of fluorine nuclei is highly sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts and electron-donating groups producing upfield shifts [19] [20]. The presence of the aldehyde group introduces subtle electronic effects that can be detected in the fluorine chemical shift values.
Temperature-dependent nuclear magnetic resonance studies can reveal dynamic processes such as rotational barriers and conformational exchange . Variable temperature experiments may show coalescence phenomena or line broadening effects that provide information about molecular dynamics and rotational barriers around the biphenyl linkage.
| Substitution Pattern | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| 3,5-Difluorobenzaldehyde [21] [20] | -109 to -112 | Triplet | ⁴JFH = 6-8 |
| 2,4-Difluorobenzaldehyde | -108 to -115 | Doublet of doublets | ³JFF = 18-22 |
| 3,4-Difluorobenzaldehyde | -135 to -140 | Doublet | ³JFF = 18-24 |